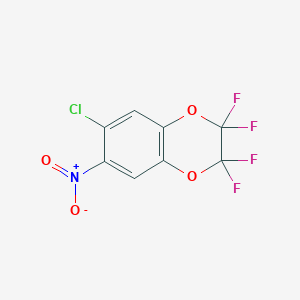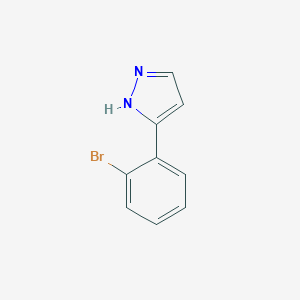
Methyl 1-fluorocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-fluorocyclohexanecarboxylate (MFCC) is a chemical compound that has been the subject of significant scientific research in recent years. It is a fluorinated analogue of cyclohexanecarboxylic acid, which has been found to possess a broad range of biological activities. MFCC has been studied extensively for its potential applications in the fields of medicine, agriculture, and materials science. In
Wirkmechanismus
The mechanism of action of Methyl 1-fluorocyclohexanecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, Methyl 1-fluorocyclohexanecarboxylate has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
Methyl 1-fluorocyclohexanecarboxylate has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and tumor growth. It has also been found to have insecticidal and fungicidal activities, making it a potential candidate for use in agriculture. In addition, Methyl 1-fluorocyclohexanecarboxylate has been used as a building block for the synthesis of novel materials with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 1-fluorocyclohexanecarboxylate in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, one limitation is that the mechanism of action of Methyl 1-fluorocyclohexanecarboxylate is not fully understood, which makes it difficult to interpret experimental results. In addition, Methyl 1-fluorocyclohexanecarboxylate is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are many potential future directions for research on Methyl 1-fluorocyclohexanecarboxylate. One area of interest is the development of Methyl 1-fluorocyclohexanecarboxylate-based drugs for the treatment of inflammatory diseases, pain, and cancer. Another area of interest is the use of Methyl 1-fluorocyclohexanecarboxylate as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of Methyl 1-fluorocyclohexanecarboxylate and its potential applications in agriculture. Overall, the study of Methyl 1-fluorocyclohexanecarboxylate has the potential to lead to many exciting discoveries and innovations in various fields of science.
Synthesemethoden
The synthesis of Methyl 1-fluorocyclohexanecarboxylate involves the reaction of cyclohexanecarboxylic acid with hydrogen fluoride gas in the presence of a catalyst. This reaction results in the formation of Methyl 1-fluorocyclohexanecarboxylate, which can be purified through various methods such as recrystallization or column chromatography. The yield of Methyl 1-fluorocyclohexanecarboxylate can be improved through optimization of reaction conditions such as temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Methyl 1-fluorocyclohexanecarboxylate has been studied extensively for its potential applications in various fields of science. In medicine, it has been found to possess anti-inflammatory, analgesic, and antitumor properties. In agriculture, Methyl 1-fluorocyclohexanecarboxylate has been shown to have insecticidal and fungicidal activities. In materials science, Methyl 1-fluorocyclohexanecarboxylate has been used as a building block for the synthesis of novel materials such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
117169-32-1 |
|---|---|
Produktname |
Methyl 1-fluorocyclohexanecarboxylate |
Molekularformel |
C8H13FO2 |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
methyl 1-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI-Schlüssel |
JQIUNWJLWSJMCU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1)F |
Kanonische SMILES |
COC(=O)C1(CCCCC1)F |
Synonyme |
Cyclohexanecarboxylic acid, 1-fluoro-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)










![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)